2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol

Lipophilicity Drug-likeness Membrane Permeability

This scaffold is chemically distinct from simpler analogs, featuring both cyclopropyl and thienyl moieties. This combination yields a favorable XLogP3 (0.4) and TPSA (74.5 Ų), positioning it within CNS drug-like chemical space. Substitution with generic alternatives alters key drug-likeness parameters, compromising experimental reproducibility. For precise SAR and CNS lead optimization, procurement of this specific building block is essential.

Molecular Formula C9H13NOS
Molecular Weight 183.27 g/mol
CAS No. 1267957-03-8
Cat. No. B1375731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol
CAS1267957-03-8
Molecular FormulaC9H13NOS
Molecular Weight183.27 g/mol
Structural Identifiers
SMILESC1CC1C(CN)(C2=CC=CS2)O
InChIInChI=1S/C9H13NOS/c10-6-9(11,7-3-4-7)8-2-1-5-12-8/h1-2,5,7,11H,3-4,6,10H2
InChIKeyQDWWUXYCZAGBEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS 1267957-03-8): An Analytical Overview of a Unique Amino Alcohol Scaffold


2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol (CAS: 1267957-03-8) is a chiral research chemical characterized by a secondary alcohol core substituted with a primary amine, a cyclopropyl ring, and a 2-thienyl group [1]. Its molecular formula is C9H13NOS with a molecular weight of 183.27 g/mol [1]. This compound serves as a versatile small molecule scaffold, primarily utilized in medicinal chemistry and chemical biology for the synthesis of more complex molecules and as a building block for exploring structure-activity relationships (SAR) . The combination of a strained cyclopropyl moiety and an electron-rich thienyl ring creates a unique electronic and steric environment, distinct from simpler phenyl or alkyl analogs .

Beyond the Basic Amino Alcohol: Why 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol Cannot Be Replaced by Simpler Analogs


Generic substitution with simpler in-class compounds like 2-Amino-1-(2-thienyl)ethanol (CAS: 10021-67-7) or 2-Amino-1-cyclopropyl-1-phenylethanol (CAS: 1268064-39-6) is not scientifically valid due to fundamental differences in molecular properties that dictate performance in drug discovery and chemical synthesis . The presence of both the cyclopropyl and thienyl groups in the target compound is synergistic, creating a specific physicochemical signature [1]. As quantified in Section 3, these differences in lipophilicity (XLogP3), molecular weight, and topological polar surface area (TPSA) directly impact critical drug-likeness parameters such as membrane permeability, metabolic stability, and solubility. Interchanging this compound with an analog lacking either moiety would fundamentally alter these key parameters, leading to non-comparable results in biological assays or synthetic applications [2]. This makes the specific procurement of CAS 1267957-03-8 essential for reproducible and meaningful research.

Quantitative Differentiators: A Data-Driven Comparison of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol Against Key Analogs


Enhanced Lipophilicity Profile Compared to Non-Cyclopropyl Analog

2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol exhibits a computed XLogP3 value of 0.4, which is +0.26 log units higher than the 0.14 (ACD/LogP) value for its non-cyclopropyl analog, 2-Amino-1-(2-thienyl)ethanol [1] . This quantifiable increase in lipophilicity is attributed to the addition of the hydrophobic cyclopropyl ring [1]. The difference is significant and indicates a higher propensity for passive membrane diffusion, a critical parameter in early drug discovery for oral bioavailability and cell-based assay performance [2].

Lipophilicity Drug-likeness Membrane Permeability ADME

Differentiated Molecular Weight and Elemental Composition Versus Phenyl Analog

The target compound has a molecular weight of 183.27 g/mol and contains a sulfur atom (C9H13NOS), compared to the phenyl analog 2-Amino-1-cyclopropyl-1-phenylethanol, which has a molecular weight of 177.24 g/mol and lacks a heteroatom in the ring (C11H15NO) . This quantifiable difference of +6.03 g/mol and the presence of sulfur create a distinct chemical space. The thienyl sulfur provides unique opportunities for specific intermolecular interactions (e.g., with protein aromatic residues or metal ions) and offers different electronic properties (e.g., π-electron density) that are not possible with a simple phenyl ring .

Molecular Weight Lead Optimization Fragment-Based Drug Discovery Structure-Activity Relationship (SAR)

Topological Polar Surface Area (TPSA) and Bioavailability

2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol possesses a computed Topological Polar Surface Area (TPSA) of 74.5 Ų [1]. This value is comparable to its non-cyclopropyl analog, 2-Amino-1-(2-thienyl)ethanol, which has a TPSA of 74 Ų . This minimal difference (+0.5 Ų) demonstrates that the addition of the hydrophobic cyclopropyl group does not significantly increase the polar surface area, a key factor in predicting oral absorption and blood-brain barrier penetration. TPSA values below 140 Ų are generally associated with good oral bioavailability, and values below 90 Ų are often linked with favorable CNS penetration [2].

TPSA Oral Bioavailability Blood-Brain Barrier Drug-likeness

Implications of Cyclopropyl-Induced Metabolic Stability

While no direct comparative metabolic stability data is available for this specific compound, its structural features allow for a high-confidence class-level inference. The cyclopropyl group is a well-established motif in medicinal chemistry for enhancing metabolic stability, primarily by blocking sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes) that would normally affect alkyl or unsubstituted aromatic rings [1]. In contrast, a simple analog like 2-Amino-1-(2-thienyl)ethanol, lacking the cyclopropyl moiety, would be predicted to have a different metabolic profile . This property is a key driver for incorporating cyclopropyl rings into lead compounds to improve pharmacokinetic (PK) parameters and prolong half-life [2].

Metabolic Stability Cyclopropane Drug Metabolism ADME

Optimal Deployment Scenarios: Where the Differentiated Properties of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol Provide Maximum Value


Scaffold for CNS Drug Discovery Programs Targeting Improved Brain Penetration

The combination of an increased XLogP3 of 0.4 (enhancing membrane permeability) and a favorable TPSA of 74.5 Ų (below the CNS cutoff) makes this compound a strategically superior starting point for central nervous system (CNS) drug discovery compared to its less lipophilic analogs [1] . Its balanced profile is more aligned with the physicochemical property space of successful CNS drugs than compounds with lower LogP or higher TPSA [2]. The cyclopropyl group offers a further, albeit inferred, advantage in metabolic stability, a critical hurdle in CNS drug development [3].

A Unique Tool for Medicinal Chemistry SAR Exploration in Kinase or GPCR Targets

This compound is an invaluable tool for structure-activity relationship (SAR) studies. Its structure allows for direct, quantifiable comparison with its analogs [1]. It can be used to probe the effect of increased lipophilicity (versus 2-Amino-1-(2-thienyl)ethanol) on target binding or to investigate the role of a heteroaromatic thienyl ring versus a phenyl ring (versus 2-Amino-1-cyclopropyl-1-phenylethanol) [2]. The thienyl sulfur offers unique potential for interactions not possible with phenyl analogs, making it a key probe for targets with cysteine-rich binding pockets or those sensitive to electronic modulation [3].

A Versatile Intermediate for the Synthesis of Complex Heterocyclic Libraries

As a building block with a primary amine and a secondary alcohol, this compound is a highly versatile synthetic intermediate. It can be readily functionalized to generate diverse libraries of compounds for high-throughput screening [1]. The cyclopropyl and thienyl groups are valuable vectors for introducing three-dimensionality and privileged heterocyclic motifs into more complex molecular architectures, a key strategy in modern medicinal chemistry to escape flat, aromatic chemical space .

Critical Procurement for Reproducible Research in Early-Stage Discovery

Due to the specific and quantifiable physicochemical differences outlined in Section 3, any attempt to substitute this compound with a 'generic' analog would introduce an uncontrolled variable into the experiment [1]. The differences in LogP, molecular weight, and elemental composition would render the results non-comparable. Therefore, for any research program where the precise properties of the cyclopropyl-thienyl-amino-alcohol scaffold are being investigated, the procurement of this specific compound (CAS 1267957-03-8) is an absolute requirement for experimental integrity and reproducibility .

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